3,5-Difluoro-2-tributylstannylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

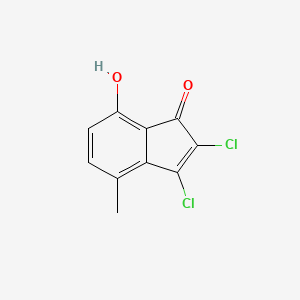

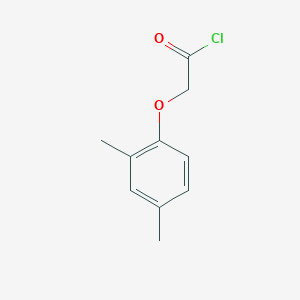

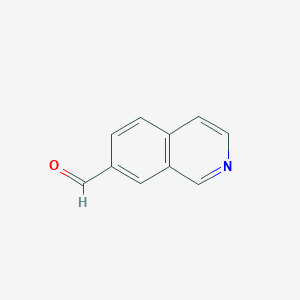

The compound of interest, 3,5-Difluoro-2-tributylstannylpyridine, is a poly-substituted pyridine derivative. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The presence of fluorine and tributylstannyl groups in the compound suggests that it may have unique reactivity and physical properties, making it potentially useful in various chemical syntheses.

Synthesis Analysis

The synthesis of poly-substituted pyridines, such as 3,5-Difluoro-2-tributylstannylpyridine, can be achieved through methods that involve the cleavage of C-F bonds. A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines has been described, which relies on breaking the C-F bond of an anionically activated fluoroalkyl group. This process yields a series of 2,6-disubstituted 4-amino pyridines under noble metal-free conditions, providing a supplementary method for pyridine synthesis .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, especially when substituted with various functional groups. For instance, the interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine leads to the formation of a n-σ* complex, which has been structurally characterized by X-ray diffraction. The resulting salt features a linear S–I+–S linker within the cationic moiety and forms dimers linked by hydrogen bonds. These dimers then assemble into layers, demonstrating the intricate molecular arrangements possible with substituted pyridines .

Chemical Reactions Analysis

Substituted pyridines can undergo a variety of chemical reactions, depending on their functional groups. For example, 3-(Trifluoroacetyl)chromones have been shown to participate in hetero-Diels–Alder reactions with cyclic enol ethers, leading to the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines. These reactions occur with high stereoselectivity and good yields, and the resulting pyrans can be further transformed into functionalized pyridines . Similarly, 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile serves as a versatile intermediate for synthesizing trifluoromethylated N-heterocycles, demonstrating the reactivity of chloro- and trifluoroacetyl-substituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoro-2-tributylstannylpyridine would be influenced by the presence of fluorine and tributylstannyl groups. Fluorine atoms are highly electronegative, which can affect the electron distribution within the molecule and thus its reactivity. The tributylstannyl group, being bulky and containing a metal atom, could impart steric effects and influence the compound's boiling point, solubility, and stability. While the specific properties of 3,5-Difluoro-2-tributylstannylpyridine are not detailed in the provided papers, the general trends observed in fluorinated compounds and organotin derivatives can provide some insight into its behavior.

Aplicaciones Científicas De Investigación

Synthesis and Electropolymerization

A study by Krompiec et al. (2008) explored the synthesis and electropolymerization of pyridines, including derivatives similar to 3,5-Difluoro-2-tributylstannylpyridine. They developed a catalytic system for coupling thienylstannanes with dibromopyridine, leading to the creation of new electrochromic polymers. These polymers, obtained through electropolymerization, displayed electrochemical stability, suggesting potential applications in materials science (Krompiec et al., 2008).

‘LEGO’ System for Synthesis of Oligopyridines

Pabst and Sauer (1999) described a novel ‘LEGO’ system, using compounds related to 3,5-Difluoro-2-tributylstannylpyridine, to synthesize branched oligopyridines. This approach involved cycloadditions and cross-coupling reactions, indicating the utility of such compounds in creating complex pyridine structures (Pabst & Sauer, 1999).

Molecular Modeling and Experimental Studies

Cadena et al. (2006) conducted a combined experimental and molecular dynamics study on pyridinium-based ionic liquids, closely related to 3,5-Difluoro-2-tributylstannylpyridine. They explored the thermodynamic and transport properties of these compounds, providing insights into their potential applications in various chemical processes (Cadena et al., 2006).

Polyhalogenated Heterocyclic Compounds

Benmansour et al. (2000, 2001) investigated the reactions of polyhalogenated heterocyclic compounds, including derivatives of 3,5-Difluoro-2-tributylstannylpyridine. They synthesized various functionalized pyridine derivatives, highlighting the reactivity and potential applications of these compounds in organic synthesis (Benmansour et al., 2000), (Benmansour et al., 2001).

Synthesis of Triarylpyridine Derivatives

Maleki (2015) described the synthesis of 2,4,6-triarylpyridines, highlighting the importance of such compounds in various biological and pharmaceutical applications. This research provides an example of how derivatives of 3,5-Difluoro-2-tributylstannylpyridine can be used in the creation of compounds with significant biological activity (Maleki, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

tributyl-(3,5-difluoropyridin-2-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYNUOUCHUGXFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29F2NSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624162 |

Source

|

| Record name | 3,5-Difluoro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2-tributylstannylpyridine | |

CAS RN |

765917-25-7 |

Source

|

| Record name | 3,5-Difluoro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)